
N-(2-chlorophenyl)-2,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2,4-dimethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with two methoxy groups and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2,4-dimethoxybenzenesulfonamide typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Major Products Formed:
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry: N-(2-chlorophenyl)-2,4-dimethoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
Comparison: N-(2-chlorophenyl)-2,4-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy and chlorophenyl groups on the benzene ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. For instance, the presence of methoxy groups can enhance the compound’s solubility and reactivity, while the chlorophenyl group can influence its binding affinity to molecular targets.
Properties
Molecular Formula |
C14H14ClNO4S |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-10-7-8-14(13(9-10)20-2)21(17,18)16-12-6-4-3-5-11(12)15/h3-9,16H,1-2H3 |
InChI Key |
MUCBTKJOKCQQCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10972970.png)
![2-(4-tert-butylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972983.png)
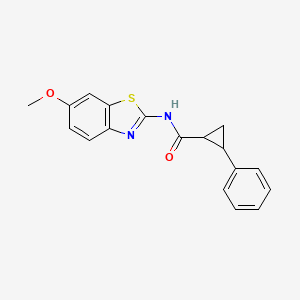
![3,3'-sulfanediylbis[N-(4-phenylbutan-2-yl)propanamide]](/img/structure/B10973006.png)
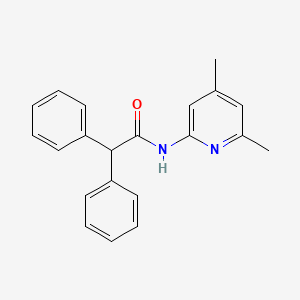
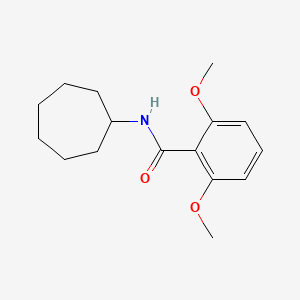
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B10973021.png)
![4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10973029.png)
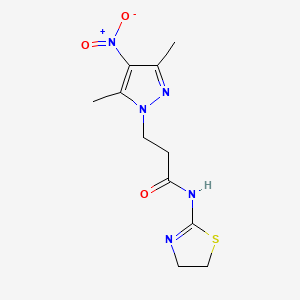
![1-(3-Chlorophenyl)-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B10973039.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B10973040.png)
![N-(3-{[(2-fluorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10973042.png)
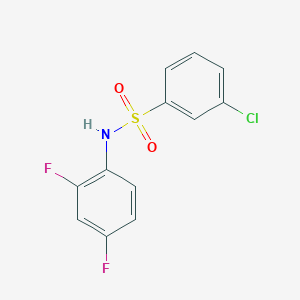
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-{[5-(propan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973047.png)
